

False-positive and false-negative results in Optochin testing and their causes

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Technical Support Center: Optochin Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Optochin** susceptibility testing for the presumptive identification of Streptococcus pneumoniae.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a false-positive result in **Optochin** testing and what are the common causes?

A false-positive result occurs when a non-S. pneumoniae species, typically a viridans group streptococcus, shows a zone of inhibition around the **Optochin** disk, leading to its incorrect presumptive identification as S. pneumoniae.

Common Causes:

• Susceptible Viridans Streptococci: Some strains of viridans group streptococci, such as Streptococcus mitis and Streptococcus pseudopneumoniae, can exhibit susceptibility to **Optochin**, although often with smaller inhibition zones than typical S. pneumoniae.[1][2][3]

Troubleshooting & Optimization





- Incorrect Incubation Conditions: Incubation in an ambient air environment, as opposed to a CO2-enriched one, can sometimes lead to the appearance of small inhibition zones for otherwise resistant organisms.
- Heavy Inoculum: An overly dense bacterial lawn can create conditions where the localized concentration of **Optochin** is sufficient to inhibit some non-pneumococcal streptococci.
- Incorrect Zone Interpretation: Misinterpretation of a small zone of inhibition (<14 mm for a 6 mm disk) as a positive result without confirmatory testing (e.g., bile solubility) can lead to a false-positive identification.[1][4]

Q2: What constitutes a false-negative result in **Optochin** testing and what are the primary causes?

A false-negative result is the failure to observe a zone of inhibition around the **Optochin** disk for a true S. pneumoniae isolate, leading to its incorrect exclusion as a presumptive S. pneumoniae.

Primary Causes:

- **Optochin**-Resistant S. pneumoniae: The emergence of **Optochin**-resistant strains of S. pneumoniae is a significant cause of false-negative results.[1][2][5] These strains possess mutations that confer resistance to the inhibitory action of **Optochin**.
- Improper Incubation:
 - High CO2 Concentration: Incubation in high concentrations of CO2 can lead to smaller zones of inhibition or even the absence of a zone for susceptible strains.[1][6]
 - Inadequate Incubation Time: Shortened incubation periods (e.g., less than 18-24 hours)
 may not allow for sufficient bacterial growth and subsequent lysis to form a visible zone of inhibition.[7][8]
- Agar Type and Manufacturer: The type of agar and its manufacturer can influence the size of the inhibition zone.[7][8][9] Some agars may result in smaller zones, potentially falling below the 14 mm cutoff for a positive result.



- Expired or Improperly Stored Disks: **Optochin** disks that are expired or have been stored improperly (e.g., exposed to light, heat, or moisture) may have reduced potency, leading to smaller or absent zones of inhibition.[10]
- Scanty Growth: Insufficient inoculum or poor growth of the organism can make the interpretation of the zone of inhibition difficult or lead to the appearance of resistance.[1]

Q3: My **Optochin** test results are equivocal (zone of inhibition is present but less than 14 mm). What should I do?

An equivocal result, with a zone of inhibition less than 14 mm for a 6 mm disk, requires further confirmatory testing.[10] The recommended next step is to perform a bile solubility test. S. pneumoniae is typically bile soluble, while other alpha-hemolytic streptococci are bile resistant. [1][11]

Q4: Can the type of culture medium affect the outcome of the Optochin test?

Yes, the choice of culture medium can significantly impact the results. Using media other than 5% sheep blood agar is not recommended as it may lead to false identifications.[4] Studies have shown that the type of agar and even the manufacturer can influence the size of the inhibition zones by up to 2 mm.[7][8][9]

Data Summary

The following table summarizes factors that can influence the zone of inhibition in **Optochin** testing.



Factor	Influence on Zone of Inhibition	Potential Outcome of Incorrect Application
Incubation Time	Shorter incubation (e.g., 12h) can be feasible, but may result in smaller zones compared to 18-24h.[7][8]	False-Negative
Agar Type	Different agar types and manufacturers can alter zone sizes by up to 2 mm.[7][8][9]	False-Negative
CO2 Concentration	High CO2 levels can reduce the size of the inhibition zone. [1]	False-Negative
S. pneumoniae Serotype	Zone size can vary between different serotypes by up to 3 mm.[7][8]	False-Negative
Optochin Disk Potency	Expired or improperly stored disks will have reduced efficacy.[10]	False-Negative

Experimental Protocols

Standard Optochin Susceptibility Test Protocol

This protocol is for the presumptive identification of Streptococcus pneumoniae from a pure culture of an alpha-hemolytic streptococcus.

Materials:

- 5% Sheep Blood Agar plate
- Optochin disk (5 μg, 6 mm diameter)
- Sterile inoculating loop or swab



- Sterile forceps
- Incubator with 5% CO2 atmosphere at 35-37°C
- Millimeter ruler or caliper
- Positive Control: S. pneumoniae ATCC 49619
- Negative Control: S. mitis ATCC 49456

Procedure:

- Using an inoculating loop or sterile swab, select three to four well-isolated colonies of the alpha-hemolytic organism to be tested from an 18-24 hour culture.[4]
- Streak the isolate onto a 5% sheep blood agar plate to obtain confluent growth.[4]
- Using sterile forceps, aseptically place an Optochin disk onto the inoculated surface of the agar.[4]
- Gently press the disk to ensure it adheres firmly to the agar surface.[4]
- Incubate the plate at 35-37°C for 18-24 hours in a 5-10% CO2-enriched environment.[4][10]
- After incubation, observe the plate for a zone of inhibition around the **Optochin** disk.
- Measure the diameter of the zone of inhibition in millimeters, including the diameter of the disk.[10]

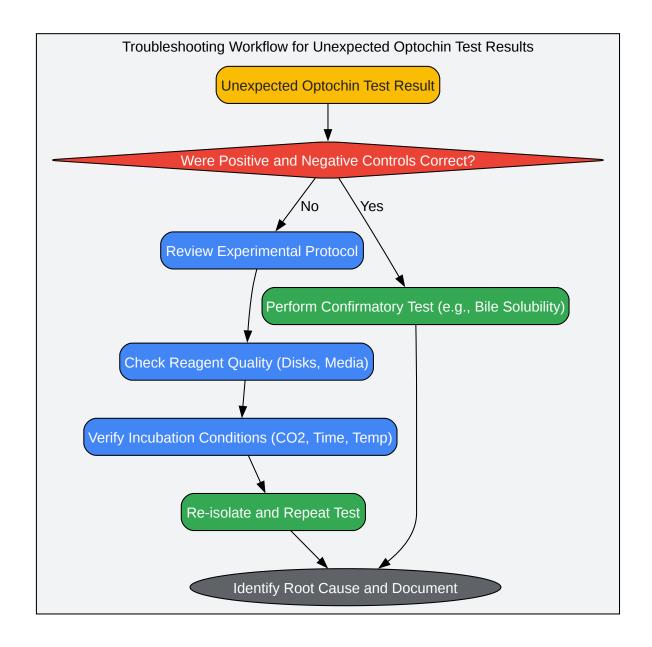
Interpretation of Results:

- Susceptible (Presumptive S. pneumoniae): A zone of inhibition of 14 mm or greater.[6][10]
- Resistant (Not S. pneumoniae): No zone of inhibition.[10]
- Equivocal: A zone of inhibition less than 14 mm.[10] Further testing, such as the bile solubility test, is required for identification.[10][11]



Visualizations









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